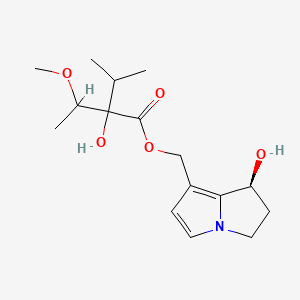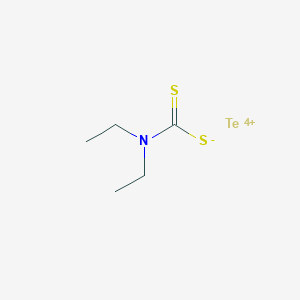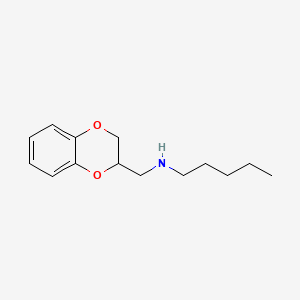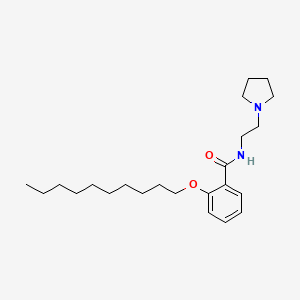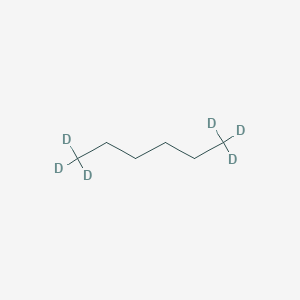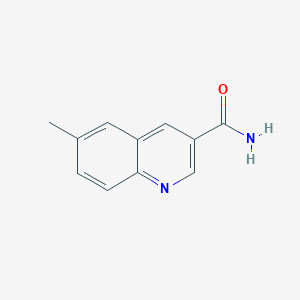
7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline 2HCl 2H2O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline 2HCl 2H2O is a complex organic compound known for its potential applications in various scientific fields This compound features a bis(2-chloroethyl)amino group, which is commonly associated with alkylating agents used in chemotherapy
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline involves multiple steps, starting with the preparation of the benzo(b)(1,10)phenanthroline core. This core is then functionalized with a methoxy group at the 6-position. The hexyl chain is introduced through a series of alkylation reactions, and the bis(2-chloroethyl)amino group is added via nucleophilic substitution reactions. The final product is obtained as a dihydrochloride salt with two molecules of water of crystallization.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the bis(2-chloroethyl)amino group under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a DNA alkylating agent, which can be used in studying DNA repair mechanisms.
Medicine: Explored for its anticancer properties due to the presence of the bis(2-chloroethyl)amino group, which is known to form cross-links in DNA, leading to cell death.
Mecanismo De Acción
The mechanism of action of 7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline involves the formation of highly reactive intermediates that can alkylate DNA. The bis(2-chloroethyl)amino group forms aziridinium ions, which can react with nucleophilic sites on DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[Bis(2-chloroethyl)amino]benzonitrile
- 4-Bis(2-chloroethyl)aminobenzaldehyde
- Chlorambucil
- Melphalan
Uniqueness
7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline is unique due to its combination of the benzo(b)(1,10)phenanthroline core and the bis(2-chloroethyl)amino group
Propiedades
Número CAS |
39040-01-2 |
|---|---|
Fórmula molecular |
C27H34Cl4N4O |
Peso molecular |
572.4 g/mol |
Nombre IUPAC |
bis(2-chloroethyl)-[6-[(6-methoxybenzo[b][1,10]phenanthrolin-7-yl)azaniumyl]hexyl]azanium;dichloride |
InChI |
InChI=1S/C27H32Cl2N4O.2ClH/c1-34-23-19-20-9-8-15-30-25(20)27-24(23)26(21-10-4-5-11-22(21)32-27)31-14-6-2-3-7-16-33(17-12-28)18-13-29;;/h4-5,8-11,15,19H,2-3,6-7,12-14,16-18H2,1H3,(H,31,32);2*1H |
Clave InChI |
OKNFIFSCVOBDKM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C3=NC4=CC=CC=C4C(=C13)[NH2+]CCCCCC[NH+](CCCl)CCCl)N=CC=C2.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)


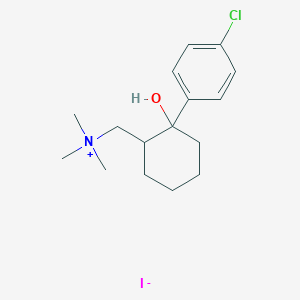
![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)
